Diastereomeric Purity: (3R,5S) vs. (3R,5R) in Synthesis of CCR5 Antagonists
In the development of piperidine-based CCR5 antagonists, the cis-configured (3R,5S)-3-amino-5-methoxypiperidine scaffold was employed to achieve the required spatial orientation of key pharmacophoric elements. The corresponding trans isomer (3R,5R) produced a >10-fold reduction in CCR5 binding affinity when incorporated into the same lead series, underscoring the criticality of the cis geometry [1]. Although direct IC50 values for the protected building block are not available, the structure-activity relationship (SAR) derived from final compounds provides a quantitative framework for selection.
| Evidence Dimension | CCR5 binding affinity (IC50 shift) |
|---|---|
| Target Compound Data | cis-(3R,5S) scaffold leads to potent CCR5 antagonists (IC50 < 100 nM in representative series) |
| Comparator Or Baseline | trans-(3R,5R) scaffold leads to IC50 > 1000 nM in matched analogs |
| Quantified Difference | >10-fold loss in potency for trans isomer |
| Conditions | CCR5 binding assay, HEK-293 cells expressing human CCR5 |
Why This Matters
For medicinal chemists optimizing CCR5 antagonists, use of the (3R,5S)-configured building block directly preserves low-nanomolar potency that would be lost with the trans isomer.
- [1] Armour, D. et al. The design and discovery of novel amide CCR5 antagonists. Bioorg. Med. Chem. Lett. 2006, 16, 3337-3341. View Source
